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molecular formula C11H12Cl2N2O2 B152242 3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride CAS No. 849727-62-4

3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride

Cat. No. B152242
M. Wt: 275.13 g/mol
InChI Key: SGFCSZRUSXKSHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08481729B2

Procedure details

A mixture of 3-benzyloxy-2-aminopyridine (formula-2) (100 grams), toluene (3.5 L) and phosphorusoxychloride (139 ml) was heated to 50° C. 3-acetyldihydrofuran-2(3H)-2-one (218 grams) (formula-3) was added to the reaction mixture, heated to 95° C. and stirred for 18 hrs. The solvent was distilled off under reduced pressure to obtain a residue which was cooled to 40° C. and toluene (500 ml) was added to it. A solution of concentrated hydrochloric acid (600 ml) was added to the reaction mixture, heated to 60° C. and stirred for 6 hrs. The reaction mixture was cooled to 0° C. A solid crystallized out which was filtered, washed with toluene and dried at 50° C. to yield the title compound.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
139 mL
Type
reactant
Reaction Step One
Quantity
3.5 L
Type
reactant
Reaction Step One
[Compound]
Name
3-acetyldihydrofuran-2(3H)-2
Quantity
218 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[C:10]([NH2:15])=[N:11][CH:12]=[CH:13][CH:14]=1)C1C=CC=CC=1.P(Cl)(Cl)([Cl:18])=[O:17].[ClH:21].[C:22]1([CH3:28])[CH:27]=[CH:26]C=[CH:24][CH:23]=1>>[ClH:18].[Cl:21][CH2:24][CH2:23][C:22]1[C:28](=[O:17])[N:11]2[CH:12]=[CH:13][CH:14]=[C:9]([OH:8])[C:10]2=[N:15][C:27]=1[CH3:26] |f:4.5|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C(=NC=CC1)N
Name
Quantity
139 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
3.5 L
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
3-acetyldihydrofuran-2(3H)-2
Quantity
218 g
Type
reactant
Smiles
Step Three
Name
Quantity
600 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred for 18 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 95° C.
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a residue which
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 40° C.
TEMPERATURE
Type
TEMPERATURE
Details
heated to 60° C.
STIRRING
Type
STIRRING
Details
stirred for 6 hrs
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C
CUSTOM
Type
CUSTOM
Details
A solid crystallized out which
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with toluene
CUSTOM
Type
CUSTOM
Details
dried at 50° C.

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
Cl.ClCCC1=C(N=C2N(C1=O)C=CC=C2O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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